Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate
Overview
Description
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound characterized by its unique structure, which includes a pyrimidinyl sulfanyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate typically involves the reaction of 4,6-dimethylpyrimidin-2-yl with appropriate reagents under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidin-2-yl with ethyl bromoacetate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in biological studies.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar structure but differs in the position of the amino group.
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxobutanoate: This compound has an amino group instead of a sulfanyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-17-11(16)6-10(15)7-18-12-13-8(2)5-9(3)14-12/h5H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLSLEODIYRAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=CC(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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